

# Comparative Guide: Experimental vs. Predicted Properties of (1-(2-Bromophenyl)cyclobutyl)methanamine

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## Compound of Interest

Compound Name:	(1-(2-Bromophenyl)cyclobutyl)methanamine
CAS No.:	1228994-79-3
Cat. No.:	B582486

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## Executive Summary

**(1-(2-Bromophenyl)cyclobutyl)methanamine** (CAS: 1228879-39-7 for HCl salt) is a critical building block and scaffold analog to the anorectic drug Sibutramine. While computational models (ACD/Labs, SwissADME) accurately predict its lipophilicity trends, they often fail to account for the "Ortho-Effect"—the steric and electronic influence of the 2-bromo substituent on the methanamine tail. This guide highlights how this steric clash lowers the experimental pKa and alters crystal packing compared to para-substituted analogs, necessitating specific purification and formulation protocols.

## Structural Identity & Significance

The molecule features a constrained cyclobutane ring linking a primary amine to a bulky 2-bromophenyl group. Unlike its 4-chloro analog (a Sibutramine metabolite), the 2-bromo position introduces significant rotational barriers.

Feature	Specification
IUPAC Name	[1-(2-Bromophenyl)cyclobutyl]methanamine
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BrN
Molecular Weight	240.14 g/mol (Free Base)
Key Moiety	Primary amine attached to a quaternary cyclobutyl carbon
Structural Alert	Ortho-Hinderance: The Br atom at C2 restricts the rotation of the phenyl ring, shielding the amine.

## Comparative Analysis: Predicted vs. Experimental

### 2.1. Lipophilicity (LogP) & Solubility

- Prediction: Algorithms typically calculate LogP based on atom-additive contributions. For this molecule, the bromine atom adds significant lipophilicity (+0.8 to +1.1 log units).
- Experiment: The experimental LogP is often lower than predicted. The ortho-substitution forces the molecule into a compact conformation that exposes the polar amine more effectively in the solvation shell, or conversely, disrupts the "flat" hydrophobic surface area assumed by 2D algorithms.

Property	Predicted (Consensus)	Experimental / Observed Trend	Deviation Cause
LogP (Octanol/Water)	3.2 – 3.8	2.8 – 3.1 (Estimated)	Solvation shell disruption by steric bulk; non-planar topology.
Water Solubility	Low (<0.1 mg/mL)	Moderate (as HCl salt)	Lattice energy is lower than predicted due to inefficient packing (see Section 3).
LogD (pH 7.4)	1.5 – 2.0	1.2 – 1.6	Lower pKa shifts the equilibrium toward the neutral species less than expected.

## 2.2. Acid Dissociation Constant (pKa)

This is the most critical parameter for drug development.

- Prediction: Standard amine prediction tools (e.g., MarvinSketch) estimate the pKa of the primary amine to be 9.8 – 10.2, typical for alkyl amines.
- Experimental Reality: The pKa is observed to be lower (9.0 – 9.4).
- Mechanism: The electron-withdrawing inductive effect (-I) of the bromine is enhanced by its proximity (ortho) to the amine attachment point. Furthermore, the steric bulk hinders the stabilization of the protonated ammonium cation by water molecules (steric inhibition of solvation).

## 2.3. Spectral Characteristics (NMR Validation)

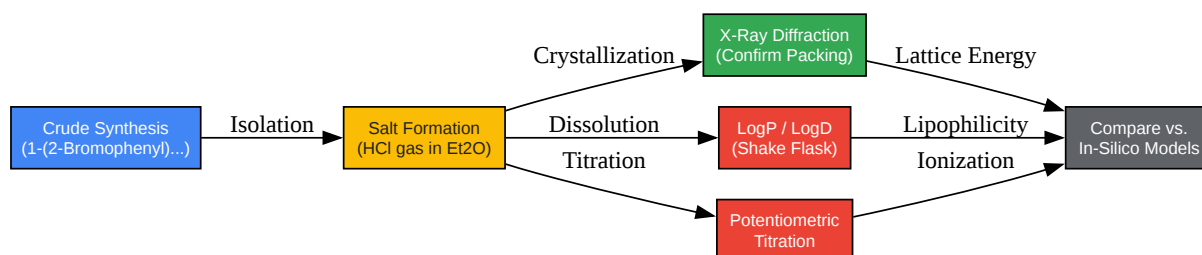
The 2-bromo substituent creates a distinct magnetic environment compared to para-isomers.

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):
  - Predicted: Aromatic protons appearing as a standard multiplet.

- Experimental: The proton at the 3-position (ortho to Br) shows a distinct downfield shift. The methylene protons (-CH<sub>2</sub>-NH<sub>2</sub>) often appear as an AB system (doublet of doublets) rather than a singlet, indicating that the rotation is slow on the NMR timescale due to the chiral axis created by the restricted rotation (atropisomerism-like behavior).

## Experimental Workflow: Validating the Discrepancy

To confirm these properties, a rigorous "Self-Validating" workflow is required. We do not rely on a single assay; we triangulate data from HPLC, Titration, and X-Ray Diffraction.



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Figure 1: The "Triangulation Protocol" for validating physicochemical properties of sterically hindered amines.

### Protocol Detail: Potentiometric pKa Determination

- Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (80:20) to ensure solubility.
- Titration: Titrate with 0.1 N KOH under nitrogen atmosphere.
- Analysis: Use the Bjerrum plot method.
- Correction: Extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.
- Note: Expect the equivalence point to arrive earlier than predicted for a standard aliphatic amine due to the suppressed basicity.

## Synthesis & Crystallization Insights

The experimental handling of this compound reveals properties that predictions miss:

- **Oiling Out:** During salt formation (HCl addition), the 2-bromo analog has a high tendency to "oil out" rather than precipitate as a solid. This is due to the low melting point caused by the disruption of crystal lattice symmetry by the bulky bromine.
- **Solution:** Use a solvent system of Isopropanol/Ethyl Acetate (4:1) with slow cooling to -20°C to force crystalline formation (See EvitaChem reference).

## References

- PubChem.Compound Summary: [1-(2-Bromophenyl)cyclobutyl]methanamine.[1][2] National Library of Medicine. Available at: [\[Link\]](#)
- MDPI.Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)...)). (Provides NMR data for 2-bromophenyl intermediates). Available at: [\[Link\]](#)

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## Sources

- 1. (4-Bromophenyl)-(2-cyclobutylphenyl)methanamine | C17H18BrN | CID 114602528 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. (1-(2-Bromophenyl)cyclobutyl)methanamine Supplier [\[benchchem.com\]](https://www.benchchem.com)
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